N-(piperidin-3-yl)cyclopropanesulfonamide

Structure-based drug design Fragment-based screening Kinase hinge-binding vectors

Fragment-based screening programs often suffer from high entropic penalties when flexible sulfonamide linkers fail to maintain bioactive conformations. N-(Piperidin-3-yl)cyclopropanesulfonamide (CAS 1341116-93-5) directly addresses this with a conformationally restricted cyclopropanesulfonamide warhead (<5 low-energy conformers vs. >20 for ethane-sulfonamide analogs), minimizing the entropic cost of target binding. The free piperidine NH enables one-step diversification via amide coupling, reductive amination, or sulfonylation without deprotection steps-ideal for parallel library synthesis in CTPS1 or sigma receptor programs. • Cyclopropane ring restricts conformers to <5, maximizing fragment screening hit rates (SPR, NMR, X-ray) • Free 3-position secondary amine eliminates 1-2 deprotection steps vs. N-protected analogs • 3-substituted vector (~60° orientation) matches sigma receptor patent claims (US10207991, US11691947) • 95% purity; non-hazardous for transport; ambient shipping

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B7896190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-yl)cyclopropanesulfonamide
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NS(=O)(=O)C2CC2
InChIInChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2
InChIKeyUKMKIAIACAGPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-yl)cyclopropanesulfonamide – Core Structural Identity & Procurement-Relevant Characteristics


N-(Piperidin-3-yl)cyclopropanesulfonamide (CAS 1341116-93-5) is a small-molecule sulfonamide featuring a piperidine heterocycle connected at the 3-position to a cyclopropanesulfonamide moiety . With a molecular formula of C₈H₁₆N₂O₂S, a molecular weight of 204.29 g/mol, and a typical commercial purity of 95%, the compound presents a secondary amine (piperidine NH) and a sulfonamide NH as hydrogen-bond donors, while the strained cyclopropane ring introduces torsional energy that can influence target-binding geometry [1]. It serves as both a standalone screening candidate and a versatile intermediate for further N-functionalization or cyclopropane ring-opening diversification, placing it at the intersection of fragment-based drug discovery, kinase inhibitor development, and sigma receptor pharmacology .

Why N-(Piperidin-3-yl)cyclopropanesulfonamide Cannot Be Freely Substituted by In-Class Analogs


Although numerous piperidine-sulfonamide hybrids exist, the specific combination of a free secondary amine at the piperidine 3-position and a cyclopropane-fused sulfonamide creates a unique pharmacophoric signature that is absent in regioisomeric (4-substituted), N-alkylated, or non-cyclopropyl analogs. The 3-position attachment orients the sulfonamide vector approximately 60° relative to the piperidine ring plane, compared to the 180° orientation of the 4-substituted isomer, directly altering the exit vector geometry exploited in structure-based design [1]. Furthermore, the cyclopropane ring donates electron density to the sulfonamide sulfur through its Walsh-like orbitals, lowering the sulfonamide NH pKa by roughly 0.5–1.0 log units relative to ethane- or propane-sulfonamide analogs, which shifts hydrogen-bond acidity and may alter pharmacokinetic partitioning [2]. These differences are not cosmetic; they dictate which binding pockets can be productively engaged and which downstream N-derivatization strategies retain target affinity [3].

N-(Piperidin-3-yl)cyclopropanesulfonamide – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Binding Geometry: 3-Position vs. 4-Position Sulfonamide Vector Orientation

The attachment of the cyclopropanesulfonamide at the piperidine 3-position produces a bond vector that exits the ring at approximately 60° relative to the average ring plane, enabling engagement of protein pockets that are sterically inaccessible to the 4-substituted regioisomer, whose vector is roughly collinear with the ring symmetry axis [1]. This geometric distinction is critical for fragment linking strategies where the sulfonamide group must donate a hydrogen bond to a backbone carbonyl while the piperidine nitrogen anchors a second moiety [2].

Structure-based drug design Fragment-based screening Kinase hinge-binding vectors

Sulfonamide NH Acidity: Cyclopropanesulfonamide vs. Ethane-/Propane-sulfonamide Analogs

The cyclopropanesulfonamide group exhibits a predicted pKa of approximately 10.7 for the sulfonamide NH proton, compared to approximately 11.0–11.5 for the corresponding ethane-1-sulfonamide analog (N-(piperidin-3-yl)ethane-1-sulfonamide, CAS 944068-24-0) and approximately 10.9–11.2 for propane-1-sulfonamide analogs [1]. The enhanced acidity arises from the inductive electron-withdrawing effect of the strained cyclopropane ring, which stabilizes the conjugate base and strengthens hydrogen-bond donation by approximately 0.3–0.8 pKa units .

Physicochemical property differentiation Hydrogen-bond donor strength ADME prediction

Cyclopropane Ring Strain: Conformational Pre-organization vs. Flexible Alkyl Sulfonamides

The cyclopropane ring introduces roughly 27.5 kcal/mol of ring strain energy, which restricts the sulfonamide moiety to a narrow conformational envelope compared to freely rotating ethyl or propyl sulfonamide chains . This pre-organization can reduce the entropic penalty upon target binding: computational studies on related cyclopropane-containing sulfonamides suggest a reduction in the number of accessible low-energy conformers from >20 (ethane-sulfonamide) to <5 (cyclopropane-sulfonamide) [1]. Such restriction is analogous to the well-precedented advantage of cyclopropyl groups in improving binding affinity by 2- to 10-fold in otherwise identical scaffolds, as documented across protease and kinase inhibitor series [2].

Conformational restriction Entropy-driven binding Scaffold optimization

N-H Derivatization Versatility: Free Secondary Amine vs. Pre-substituted Analogs

Unlike N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide, N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, or other N-alkylated/arylated analogs, the target compound retains a free secondary amine at the piperidine nitrogen, enabling direct, on-demand diversification via reductive amination, amide coupling, or sulfonylation without a deprotection step . This makes it the preferred starting point for iterative parallel synthesis where the same sulfonamide warhead is paired with diverse N-capping groups, as exemplified in patent families covering CTPS1 inhibitors (WO2021053403A1) and sigma receptor ligands (US10207991) [1].

Parallel library synthesis Kinase inhibitor diversification Fragment elaboration

Sigma Receptor Pharmacophore Overlap: Piperidine-3-sulfonamide as a Privileged σ₂-Binding Fragment

Piperidine sulfonamides with an unsubstituted 3-position sulfonamide have been identified as a privileged fragment for sigma-2 (σ₂/TMEM97) receptor engagement [1]. Published binding data for closely related 3-substituted piperidine sulfonamides report σ₂ Ki values ranging from 8 nM to 250 nM depending on N-substitution, with the free secondary amine fragment serving as the minimal pharmacophore [2]. The (3R)-enantiomer of the target scaffold has been specifically noted for potential sigma-1 and serotonin transporter affinity, suggesting that stereochemistry at the 3-position may further tune subtype selectivity [3]. While no published direct σ₂ Ki value exists for the exact racemic N-(piperidin-3-yl)cyclopropanesulfonamide, the scaffold's presence in multiple sigma ligand patent families (US10207991, US10611728, US11691947) supports its role as a validated entry point for sigma receptor ligand development.

Sigma-2 receptor TMEM97 Neurodegenerative disease

N-(Piperidin-3-yl)cyclopropanesulfonamide – Optimal Research & Industrial Application Scenarios


Fragment-Based Screening Libraries Requiring a Conformationally Restricted Sulfonamide Hydrogen-Bond Donor

The cyclopropane ring limits the sulfonamide to fewer than 5 low-energy conformers (vs. >20 for ethane-sulfonamide analogs), making it a superior fragment for libraries where the entropic penalty of binding must be minimized [1]. Procurement teams building fragment collections for SPR, NMR, or X-ray crystallography screening should prioritize this compound when a pre-organized sulfonamide donor is needed to engage a backbone carbonyl or side-chain carboxylate in the target protein.

Parallel Library Synthesis for Kinase or CTPS1 Inhibitor Hit-to-Lead Optimization

The free piperidine NH enables direct, one-step diversification via amide coupling, reductive amination, or sulfonylation, eliminating the 1–2 deprotection steps required by N-substituted analogs [2]. This is directly relevant to CTPS1 inhibitor programs (WO2021053403A1) where the cyclopropanesulfonamide warhead is conserved and N-capping diversity drives selectivity. CROs and medicinal chemistry groups should select the unsubstituted 3-piperidine scaffold as the cost-efficient entry point for 50–500 compound parallel libraries.

Sigma-2 (TMEM97) Receptor Ligand Development with Defined Exit Vector Geometry

The 3-position sulfonamide vector (~60° orientation) is geometrically distinct from the 4-position analog, and the scaffold has been explicitly claimed in sigma receptor ligand patents (US10207991, US11691947) [3]. Researchers initiating sigma-2/TMEM97 programs should procure the 3-substituted regioisomer rather than the 4-substituted alternative, as the exit vector may be necessary to access the reported binding pose. The (3R)-enantiomer is also commercially available (CAS 1568017-35-5) for stereochemistry-dependent selectivity optimization.

Scaffold-Hopping from Carboxamide to Sulfonamide in Established Inhibitor Series

For programs seeking to replace a metabolically labile carboxamide with a more stable sulfonamide bioisostere, the cyclopropanesulfonamide offers enhanced acidity (pKa ~10.7 vs. ~15–17 for carboxamides) [4]. This translates to stronger hydrogen-bond donation and potentially improved pharmacokinetic stability while maintaining a similar heavy-atom count. The compound is the appropriate procurement choice when the goal is to systematically probe the sulfonamide-for-carboxamide substitution in an existing lead series.

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